BenchChemオンラインストアへようこそ!

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

Physicochemical profiling Lead optimization Screening library selection

Procure this exclusive thiazolyl acetamide scaffold (CAS 301176-13-6) for your screening deck. Its specific 4-methylbenzyl and 3-methylphenoxy substitutions fill a critical SAR gap within the published Src kinase inhibitor series, distinct from the 4-fluoro analog. This compound's unique topology is essential to avoid activity cliffs, while verifying structural isomers is crucial to prevent false HTS hits.

Molecular Formula C20H20N2O2S
Molecular Weight 352.45
CAS No. 301176-13-6
Cat. No. B2955518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide
CAS301176-13-6
Molecular FormulaC20H20N2O2S
Molecular Weight352.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC(=C3)C
InChIInChI=1S/C20H20N2O2S/c1-14-6-8-16(9-7-14)11-18-12-21-20(25-18)22-19(23)13-24-17-5-3-4-15(2)10-17/h3-10,12H,11,13H2,1-2H3,(H,21,22,23)
InChIKeyXOZQCJJQEPUYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide (CAS 301176-13-6): Compound Class and Procurement Baseline


N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide (CAS 301176-13-6) is a synthetic thiazolyl acetamide screening compound with molecular formula C₂₀H₂₀N₂O₂S and a molecular weight of 352.45 g/mol [1]. The structure features a central 2-aminothiazole core bearing a 4-methylbenzyl substituent at the 5-position and a 3-methylphenoxyacetamide side chain at the 2-position . This compound belongs to the class of thiazolyl N-benzyl-substituted acetamide derivatives, which have been investigated as Src kinase inhibitors and antiproliferative agents, with the most studied analogs including KX2-391 (KX-01) [2]. The compound is typically supplied as a solid with ≥95% purity for non-human research use only, and is catalogued within commercial screening libraries such as the ChemBridge DIVERSet collection .

Why In-Class Substitution Fails for N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide: Structural Nuances That Preclude Generic Interchange


Thiazolyl acetamide screening compounds in the ChemBridge DIVERSet collection exhibit steep structure–activity relationships (SAR) where minor substituent changes produce substantial shifts in both physicochemical properties and biological target engagement . In the published series of thiazolyl N-benzyl-substituted acetamide derivatives evaluated by Fallah-Tafti et al., replacing the 4-fluorobenzyl group (compound 8b: 64–71% inhibition in BT-20 and CCRF cells at 50 μM) with the unsubstituted N-benzyl group (compound 8a: c-Src GI₅₀ of 1.34 μM in NIH3T3/c-Src527F cells) altered both kinase inhibition and antiproliferative profiles, demonstrating that even single-atom changes on the N-benzyl moiety meaningfully reroute biological outcome [1]. The target compound's combination of a 4-methylbenzyl thiazole substituent plus a 3-methylphenoxy acetamide side chain creates a unique pharmacophoric topology distinct from both the closely related 4-fluorobenzyl analog (2D similarity 97%; molecular weight 356 vs. 352; LogP 4.61) and the positional isomer N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide (different methyl group orientation on both aromatic rings), making generic substitution without activity validation a high-risk decision for any structure-dependent screening cascade .

Quantitative Differential Evidence for N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide Against Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. 4-Fluorobenzyl Analog

The target compound (MW = 352.45 Da) incorporates a 4-methylbenzyl substituent, yielding a molecular weight 3.55 Da lower than the closest commercially catalogued analog N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide (MW = 356.42 Da; 97% 2D similarity) . This mass reduction is achieved without altering the hydrogen bond acceptor count (3 HBA) or the topological polar surface area (tPSA = 51.2 Ų for both), indicating that the methyl→fluoro substitution provides no incremental H-bond capacity while adding atomic mass [1].

Physicochemical profiling Lead optimization Screening library selection

Lipophilicity (LogP) Offset Between Target Compound and 4-Fluorobenzyl Analog

The fluorine substitution in the 4-fluorobenzyl analog introduces an electron-withdrawing group that modulates lipophilicity. Although direct experimental LogP data for the target compound are unavailable, the positional isomer N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide (same molecular formula C₂₀H₂₀N₂O₂S) has a predicted ACD/LogP of 5.29, while the 4-fluorobenzyl analog has a calculated LogP of 4.61 from the Hit2Lead database . The target compound's 4-methylbenzyl group is expected to confer higher LogP than the 4-fluorobenzyl variant, implying differences in membrane permeability and plasma protein binding when deployed in cell-based assays.

LogP Lipophilicity ADME prediction Permeability

Src Kinase Class SAR: N-Benzyl Substitution Drives Antiproliferative Potency

In the foundational study by Fallah-Tafti et al. (2011), twenty-seven thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and tested for c-Src kinase inhibition and antiproliferative activity in HT-29 (colon), BT-20 (breast), and CCRF-CEM (leukemia) cell lines [1]. The unsubstituted N-benzyl derivative (compound 8a) inhibited c-Src kinase with GI₅₀ values of 1.34 μM (NIH3T3/c-Src527F) and 2.30 μM (SYF/c-Src527F), whereas the 4-fluorobenzylthiazolyl derivative (compound 8b) achieved 64–71% inhibition of BT-20 and CCRF cell proliferation at 50 μM [1]. The target compound's 4-methylbenzyl substituent represents an unexplored intermediate between the unsubstituted benzyl and the 4-fluorobenzyl derivatives, suggesting that its Src kinase activity and antiproliferative profile may differ from—and could potentially bridge the gap between—these two characterized extremes.

Src kinase inhibition Anticancer activity Structure-activity relationship Thiazole pharmacophore

Regioisomeric Identity: Methyl Group Positioning on Phenoxy and Benzyl Rings Alters Pharmacophore Geometry

The target compound bears a 4-methyl group on the benzyl ring and a 3-methyl group on the phenoxy ring. Its commercially available positional isomer, N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide (CSID: 1148463; ZINC01220202), swaps the methyl positions: 3-methylbenzyl + 4-methylphenoxy . This regioisomeric swap alters the vector of the methyl substituents relative to the thiazole-amide core, changing the molecular electrostatic potential surface and the conformational ensemble accessible to the molecule. Both isomers share the identical molecular formula (C₂₀H₂₀N₂O₂S), molecular weight (352.45 Da), and hydrogen bond donor/acceptor counts (HBD = 1, HBA = 4), meaning that chromatographic co-elution and mass spectrometric isobaric interference are significant risks if the isomers are not analytically resolved prior to use [1].

Regioisomerism Pharmacophore mapping Molecular recognition Chemical procurement

Thiazole Ring as Conformational Scaffold Differentiator vs. Open-Chain Acetamide Analogs

The target compound incorporates a 2-aminothiazole ring as a rigid linker between the 4-methylbenzyl group and the acetamide carbonyl. In contrast, the commercially available analog N-(4-methylbenzyl)-2-(3-methylphenoxy)acetamide (Hit2Lead ID 7511980; 98% 2D similarity) lacks the thiazole heterocycle altogether, replacing it with a simple flexible methylene-amide chain . This scaffold difference introduces an additional hydrogen bond acceptor (the thiazole nitrogen; HBA = 3 for target vs. HBA = 2 for the non-thiazole analog), increases molecular weight by 83 Da, and imposes conformational restriction that reduces the number of freely rotatable bonds (6 for target vs. 5 for the open-chain analog) . Conformational restriction via heterocyclic scaffolds is a well-validated strategy for improving target binding enthalpy by reducing the entropic penalty upon complex formation.

Scaffold hopping Conformational restriction Thiazole bioisostere Screening diversity

Commercial Purity Baseline and Analytical Characterization Readiness

The target compound is commercially supplied with a standard purity specification of ≥95% [1]. Its identity can be confirmed by ¹H NMR spectroscopy using the reference spectrum deposited in SpectraBase (Compound ID: 5MQ8MQGwjez), which provides a verified spectral fingerprint for incoming quality control [2]. In contrast, the 4-fluorobenzyl analog and the open-chain analog are available from the same vendor ecosystem (ChemBridge/Hit2Lead) but differ in their price group tiers (Price Group 3 for the 4-fluorobenzyl analog vs. Price Group 1 for the open-chain analog), reflecting the additional synthetic complexity imparted by the thiazole ring . The availability of a reference ¹H NMR spectrum reduces the analytical burden for laboratories that must independently verify compound identity before committing to large-scale screening campaigns.

Compound quality control NMR characterization Procurement specification Screening integrity

Research and Industrial Application Scenarios for N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide (CAS 301176-13-6)


Thiazolyl Acetamide SAR Probe for Expanding the N-Benzyl Substituent Pharmacophore Model

The Fallah-Tafti series established that c-Src kinase GI₅₀ values for thiazolyl N-benzyl-substituted acetamide derivatives range from 1.34 μM (unsubstituted benzyl, compound 8a) to a qualitatively distinct antiproliferative regime for the 4-fluorobenzyl derivative (64–71% inhibition at 50 μM) [1]. The target compound's 4-methylbenzyl substituent occupies an SAR gap within this series. A systematic head-to-head profiling experiment measuring c-Src inhibition (NIH3T3/c-Src527F and SYF/c-Src527F cell lines) and antiproliferative activity (HT-29, BT-20, CCRF-CEM) for the target compound alongside compounds 8a and 8b would directly establish whether the 4-methyl group produces graded or discontinuous SAR behavior, informing the design of the next generation of Src substrate-binding site inhibitors.

Scaffold-Hopping Benchmarking: Thiazole-Rigidified vs. Flexible Acetamide Linkers

The target compound differs from N-(4-methylbenzyl)-2-(3-methylphenoxy)acetamide by the insertion of a 2-aminothiazole ring, which adds 83 Da, one hydrogen bond acceptor, and one rotatable bond while introducing conformational restriction [1]. Parallel testing of both compounds in a standardized panel (e.g., kinase selectivity profiling, microsomal stability, Caco-2 permeability) would quantify the contribution of the thiazole scaffold to target engagement, metabolic stability, and membrane permeability. Such data directly guide scaffold-hopping decisions in hit-to-lead programs where the open-chain analog may be prioritized for synthetic tractability but the thiazole congener may offer superior pharmacology.

Regioisomer Discrimination and Analytical Method Development for Compound Library Integrity

The target compound (4-methylbenzyl / 3-methylphenoxy) and its commercially catalogued regioisomer (3-methylbenzyl / 4-methylphenoxy; CSID: 1148463) share identical molecular formula, molecular weight, and hydrogen bond donor/acceptor counts, making them isobaric and potentially co-eluting under standard reversed-phase LC–MS conditions [1]. A dedicated analytical method development project—employing orthogonal separation (e.g., HILIC or chiral stationary phases) or diagnostic NMR chemical shift fingerprinting—would establish robust quality control protocols that prevent regioisomer cross-contamination in compound screening decks, a known source of false-positive and false-negative hits in large-scale HTS campaigns.

Physicochemical Benchmarking for Fragment-to-Lead Ligand Efficiency Optimization

With a molecular weight of 352.45 Da, 3 HBA, tPSA of 51.2 Ų, and a predicted LogP near 5.3, the target compound occupies a physicochemical space that borders on lead-like criteria [1]. Pairwise comparison with the 4-fluorobenzyl analog (MW 356, LogP 4.61) permits determination of whether the ~0.7 Log unit increase in lipophilicity conferred by the CH₃→F swap translates to measurable differences in microsomal stability, plasma protein binding, or cellular permeability . Such benchmarking data inform multiparameter optimization strategies where both potency and ADME properties must be simultaneously improved.

Quote Request

Request a Quote for N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.